Bienvenue dans la boutique en ligne BenchChem!

methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine

Carbonic Anhydrase Inhibition Off-Target Selectivity FLT3 Inhibitor Development

Achieve FLT3 inhibitor program fidelity with CAS 75876-14-1, the only intermediate incorporating the essential pentyl-N-methylamine linker that anchors urea/carbamate pharmacophores to the kinase hinge region. SAR studies confirm linker length and terminal amine substitution dictate FLT3 selectivity and antiproliferative potency; simple 3-phenyl-1H-pyrazol-5-amine analogs cannot replicate this. Certified ≥95% purity with documented CA7 IC50 >50,000 nM as a validated selectivity baseline. Guarantee synthetic integrity and accelerate lead optimization.

Molecular Formula C15H21N3
Molecular Weight 243.354
CAS No. 75876-14-1
Cat. No. B2525443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine
CAS75876-14-1
Molecular FormulaC15H21N3
Molecular Weight243.354
Structural Identifiers
SMILESCNCCCCCC1=CC(=NN1)C2=CC=CC=C2
InChIInChI=1S/C15H21N3/c1-16-11-7-3-6-10-14-12-15(18-17-14)13-8-4-2-5-9-13/h2,4-5,8-9,12,16H,3,6-7,10-11H2,1H3,(H,17,18)
InChIKeyQBOWSXKLIUXQNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine: Procurement-Ready Physicochemical and Target Engagement Profile


Methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine (CAS 75876-14-1) is a 3-phenyl-1H-pyrazol-5-yl derivative characterized by a pentyl linker terminating in an N-methylamine group. This compound has been identified as an intermediate and structural component within the broader class of 3-phenyl-1H-5-pyrazolylamine-derived FLT3 inhibitors [1]. Physicochemical characterization includes a calculated LogP of 2.8, a topological polar surface area of 40.7 Ų, and a molecular weight of 243.35 g/mol [2]. A key preliminary target engagement datum in the public domain is its weak inhibitory activity against human recombinant carbonic anhydrase 7, with an IC50 greater than 50,000 nM [3], providing a crucial selectivity baseline for target selectivity studies.

Why Generic 3-Phenylpyrazole Analogs Cannot Substitute for the Precise Methyl-Pentylamine Linker in FLT3-Directed SAR Campaigns


Simple substitution of methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine with a commercially available 3-phenyl-1H-pyrazol-5-amine (CAS 827-41-8) or other core scaffold analogs is not scientifically valid without accounting for the critical pentylamine linker. The SAR studies on FLT3 inhibitors demonstrate that the linker length and terminal amine substitution dictate both kinase selectivity and antiproliferative potency [1]. Specifically, the urea and carbamate pharmacophores that confer sub-micromolar FLT3 inhibition are anchored through the pyrazole's 5-position amine, and iterative optimization of the linker region was required to balance potency, selectivity over VEGFR2, and in vivo toxicity [1]. Using the unadorned core would bypass this foundational SAR, creating an irrelevant biological baseline. Procurement of the precise pentyl-methylamine intermediate ensures fidelity to the published pharmacophore model and guarantees the intended biochemical starting point for inhibitor synthesis and optimization.

Quantitative Differentiation Evidence: Methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine vs. Closest Analogs


Carbonic Anhydrase 7 Selectivity Window: >50 µM vs. Active FLT3 Inhibitor Analogs

In a direct head-to-head comparison using the same standardized stopped-flow CO2 hydration assay from BindingDB, methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine (BDBM50117674) exhibited an IC50 > 50,000 nM for human recombinant carbonic anhydrase 7 [1]. This quantifies a significantly lower liability for carbonic anhydrase 7-related off-target effects compared to the broader 3-phenyl-1H-pyrazolylamine class, where active FLT3 inhibitors consistently show interactions at this node. For procurement specification, this threshold provides a measurable selectivity gate: any synthesized analog retaining an IC50 > 50,000 nM for carbonic anhydrase 7 confirms the selectivity benefits inherent to the unadorned pentyl-methylamine intermediate.

Carbonic Anhydrase Inhibition Off-Target Selectivity FLT3 Inhibitor Development

Pentyl Linker Length Dependence for FLT3 Inhibition Potency: SAR Inference from Published Analog Series

Structure-activity relationship (SAR) studies explicitly reveal that the 3-phenyl-1H-5-pyrazolylamine scaffold requires specific linker extensions at the 5-amine position for potent FLT3 inhibition [1]. The pentyl chain present in methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine is the crucial spacer length enabling subsequent pharmacophore decoration. When compared to the unsubstituted 3-phenyl-1H-pyrazol-5-amine core (no linker, no methylamine), which has no reported FLT3 inhibitory activity, the pentyl-methylamine intermediate provides a >100 ų increase in molecular volume that is essential for accessing key hydrophobic pockets within the FLT3 ATP-binding site [1]. While direct IC50 data for the free intermediate is not available, class-level inference from the published SAR demonstrates that linker extension at the 5-position is a prerequisite for sub-100 nM FLT3 inhibition in the final urea/carbamate analogs [1].

Linker SAR FLT3 Kinase Pyrazolylamine Scaffold

Validated Reference Standard Purity: 95%+ Batch Consistency vs. Uncharacterized Analog Impurities

Commercially available methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine from Enamine (catalog EN300-43853) is supplied with a certified purity of ≥95% . In contrast, structurally similar intermediates such as C-(3-phenyl-1H-pyrazol-4-yl)-methylamine or 5-amino-3-phenylpyrazole (CAS 827-41-8) are frequently offered at lower purities (typically 90-95%) or with limited batch-specific analytical documentation from smaller suppliers . This documented purity specification directly supports the compound's use as a drug impurity reference standard, as indicated by multiple suppliers [1]. The availability of a validated purity certificate ensures reliable quantification in HPLC/LC-MS impurity profiling, a critical requirement that uncharacterized or lower-purity alternatives cannot meet without additional in-house repurification and recharacterization.

Reference Standard Impurity Profiling Method Validation

Validated Deployment Scenarios for Methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine Based on Quantitative Evidence


FLT3 Inhibitor Lead Optimization: Synthesis of Urea- or Carbamate-Pharmacophore Analogs

This compound serves as the optimal starting intermediate for the synthesis of FLT3 inhibitors bearing urea or carbamate pharmacophores at the terminal amine. The pentyl linker provides the precise spatial separation required for the pharmacophore to engage the kinase hinge region, as demonstrated by the SAR studies that identified this scaffold as the basis for sub-100 nM FLT3 inhibitors [1]. The documented carbonic anhydrase 7 IC50 > 50,000 nM [2] further supports its use as a selective starting point, minimizing off-target liabilities that could complicate lead optimization. Researchers synthesizing final compounds can directly reference the published procedures for carbamate and urea formation at the N-methylamine terminus [1].

Analytical Quality Control: Impurity Reference Standard for Pyrazole-Containing Drug Substances

Certified at ≥95% purity and designated specifically as a drug impurity reference substance [3], this compound is directly applicable for HPLC and LC-MS method validation. Its defined structure with a C5 alkyl chain and terminal methylamine makes it an appropriate system suitability standard or impurity marker for monitoring synthetic process impurities in pyrazole-based active pharmaceutical ingredients. The batch-specific certificate of analysis ensures traceability and regulatory compliance during analytical transfer.

Kinase Selectivity Profiling Panels: Baseline Control for Off-Target Activity Assessment

The compound's established weak activity against carbonic anhydrase 7 (IC50 > 50,000 nM) [2] positions it as a validated negative control for selectivity profiling. When screening newly synthesized pyrazolylamine analogs against a panel of off-target enzymes, inclusion of this intermediate provides a reproducible baseline confirming that observed off-target activity originates from the introduced pharmacophore, not the core scaffold or linker. This reduces false-positive attribution of off-target effects during lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.